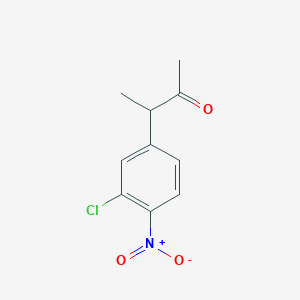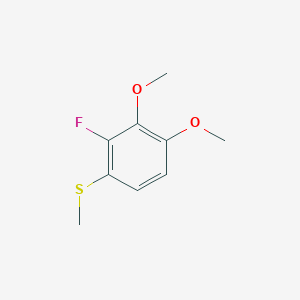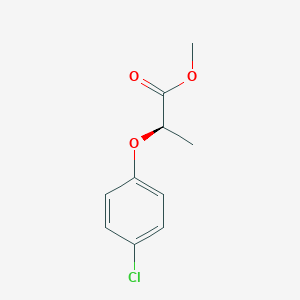
3-Chloro-2-iodophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-iodophenylboronic acid: is an organoboron compound with the molecular formula C6H5BClIO2 and a molecular weight of 282.273 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . The presence of both chlorine and iodine atoms on the phenyl ring makes this compound highly versatile for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 3-chlorophenylboronic acid using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the borylation of 3-chloro-2-iodobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Chloro-2-iodophenylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-2-iodophenol.
Reduction: Formation of 3-chloro-2-iodobenzyl alcohol.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-2-iodophenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In biological research, this compound is used to create boron-containing biomolecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-iodophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the target molecule . In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of chlorine and iodine atoms enhances the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
- 3-Chloro-2-fluorophenylboronic acid
- 3-Chloro-2-bromophenylboronic acid
- 3-Chloro-2-methylphenylboronic acid
Uniqueness: Compared to its analogs, 3-Chloro-2-iodophenylboronic acid exhibits higher reactivity due to the presence of the iodine atom, which is a better leaving group in substitution reactions . This makes it particularly useful in cross-coupling reactions where high reactivity and selectivity are desired. Additionally, the combination of chlorine and iodine atoms provides unique electronic properties that can be exploited in various chemical transformations .
Propiedades
Fórmula molecular |
C6H5BClIO2 |
|---|---|
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
(3-chloro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |
Clave InChI |
ICYRPDBPPCCOLY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)Cl)I)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


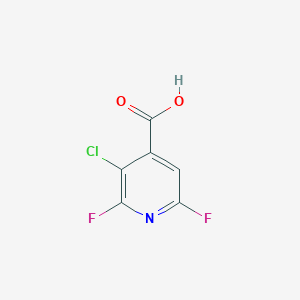


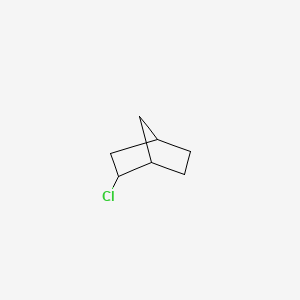
amine](/img/structure/B12088635.png)

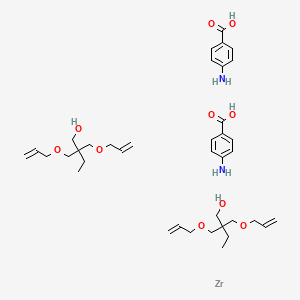
![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
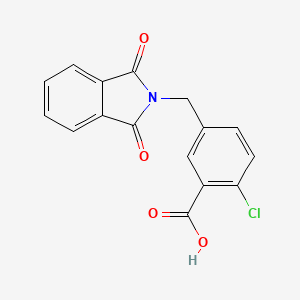

![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
